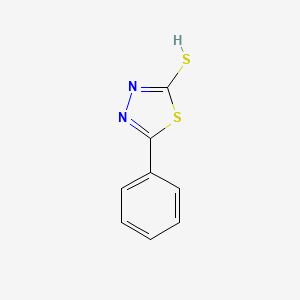

5-phenyl-1,3,4-thiadiazole-2-thiol

Descripción

BenchChem offers high-quality 5-phenyl-1,3,4-thiadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-phenyl-1,3,4-thiadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-phenyl-1,3,4-thiadiazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLMHGOWADYAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Basic Properties of 5-Phenyl-1,3,4-thiadiazole-2-thiol

Abstract: The 1,3,4-thiadiazole moiety is a prominent heterocyclic scaffold that forms the core of numerous pharmacologically active agents.[1][2] Its unique electronic and structural properties, including its role as a bioisostere of pyrimidine, make it a subject of intense interest in medicinal chemistry and drug development.[1] This guide provides a detailed examination of a key derivative, 5-phenyl-1,3,4-thiadiazole-2-thiol. We will explore its fundamental basic properties, including its critical tautomeric equilibrium, spectroscopic signature, chemical reactivity, and its potential as a building block for novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Molecular Structure and Physicochemical Identity

The foundational properties of 5-phenyl-1,3,4-thiadiazole-2-thiol stem directly from its molecular architecture. Understanding its structure, tautomerism, and resulting acidity is paramount for its effective use in synthesis and development.

Nomenclature and Chemical Identifiers

Proper identification is the first step in rigorous scientific exploration. The compound is systematically named and cataloged under various identifiers.

| Property | Value |

| IUPAC Name | 5-phenyl-1,3,4-thiadiazole-2-thiol |

| Alternate Name | 5-phenyl-3H-1,3,4-thiadiazole-2-thione |

| Molecular Formula | C₈H₆N₂S₂ |

| Molecular Weight | 194.28 g/mol |

| CAS Number | 18367-83-4 |

The Critical Thiol-Thione Tautomerism

A defining characteristic of 2-mercapto-1,3,4-thiadiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[2] This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. The thione form, featuring a thiocarbonyl (C=S) group and an N-H bond, is generally the more stable and predominant tautomer, particularly in the solid state.

The causality for the thione's stability lies in the aromaticity of the thiadiazole ring and the strength of the C=S double bond compared to the C=N bond in the thiol form. The proton's location (on sulfur vs. nitrogen) fundamentally alters the molecule's electronic distribution and chemical behavior.

Caption: Thiol-Thione tautomerism of the title compound.

Acidity and pKa Considerations

Protocol for pKa Determination (Spectrophotometric Method):

A self-validating system for determining pKa involves measuring the UV-Vis absorbance at different pH values. The protonated and deprotonated forms will have distinct absorbance spectra.

-

Stock Solution Preparation: Prepare a concentrated stock solution of 5-phenyl-1,3,4-thiadiazole-2-thiol in a co-solvent like DMSO or methanol.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 4 to 10).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with identical total compound concentration but varying pH.

-

Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Identify a wavelength with a significant difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms. Plot absorbance at this wavelength versus pH.

-

pKa Calculation: The pKa is the pH at which the absorbance is exactly halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and deprotonated species. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Synthesis and Purification

The synthesis of the 1,3,4-thiadiazole core is a well-established process in heterocyclic chemistry. The most common route involves the cyclization of a thiosemicarbazide derivative or, for the 2-thiol variant, the cyclization of a dithiocarbazate.

Principle of Synthesis

A reliable method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols involves the reaction of an acid hydrazide (in this case, benzoylhydrazine) with carbon disulfide in the presence of a base. The base (e.g., potassium hydroxide) deprotonates the hydrazide, which then acts as a nucleophile, attacking the carbon disulfide. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization with the elimination of water to yield the stable thiadiazole ring.

Caption: Generalized workflow for the synthesis of the title compound.

A Generalized Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzoylhydrazine in absolute ethanol.

-

Base and Reagent Addition: To this solution, add a stoichiometric equivalent of potassium hydroxide. Once dissolved, slowly add a slight excess of carbon disulfide while stirring. The reaction is exothermic and the color may change to deep yellow or orange.

-

Cyclization: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After cooling to room temperature, the solvent can be partially evaporated. The mixture is then diluted with water and acidified carefully with a mineral acid (e.g., dilute HCl) to a pH of ~5-6.

-

Filtration and Washing: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The data below represents expected values based on the known structure and data from closely related analogs.[3]

| Technique | Expected Observations | Causality / Interpretation |

| IR (KBr, cm⁻¹) | ~3100-2900 (broad) | N-H stretch of the thione tautomer. |

| ~1600, ~1480 | C=C aromatic stretching from the phenyl ring. | |

| ~1550 | C=N stretching of the thiadiazole ring. | |

| ~1350-1250 | C=S stretching, characteristic of the thione form. | |

| ~760, ~690 | C-H out-of-plane bending for a monosubstituted benzene ring. | |

| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0 (very broad, s, 1H) | Exchangeable N-H proton of the thione tautomer. Its significant downfield shift is due to hydrogen bonding and the deshielding effect of the C=S group. |

| ~7.8-8.0 (m, 2H) | Aromatic protons ortho to the thiadiazole ring. | |

| ~7.4-7.6 (m, 3H) | Aromatic protons meta and para to the thiadiazole ring. | |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~185 | C=S carbon of the thione form. This is a key diagnostic peak. |

| ~165 | C5 of the thiadiazole ring (attached to the phenyl group). | |

| ~132-126 | Phenyl carbons. Typically four signals are expected due to symmetry. | |

| Mass Spec (EI) | M⁺ peak at m/z 194 | Molecular ion peak corresponding to the molecular weight. |

| Key Fragments | Fragmentation pattern would likely show loss of sulfur (S), thiocyanate (SCN), and the presence of the benzonitrile cation (C₆H₅CN⁺ at m/z 103). |

Chemical Reactivity and Derivatization Potential

The reactivity of 5-phenyl-1,3,4-thiadiazole-2-thiol is centered on the exocyclic sulfur atom of the predominant thione tautomer. After deprotonation to the thiolate anion, it becomes a potent nucleophile, opening avenues for extensive derivatization, which is a cornerstone of its utility in drug discovery.

Caption: Key reactivity pathways for scaffold derivatization.

-

S-Alkylation: The thiolate readily displaces halides from alkyl halides (e.g., methyl iodide, benzyl bromide) in an S_N2 reaction to form 2-(alkylthio) derivatives. This is a common strategy to modulate lipophilicity and steric properties.

-

S-Acylation: Reaction with acyl chlorides or anhydrides yields S-acyl derivatives (thioesters). These can serve as prodrugs, which may be hydrolyzed in vivo to release the active thiol compound.

-

Metal Complexation: The soft sulfur donor atom makes it an excellent ligand for soft metal ions like Pt(II), Au(I), and Hg(II). This property is relevant for developing metal-based drugs or sensors.

Biological Context and Therapeutic Potential

While this guide focuses on the basic properties of the parent thiol, its true value in the target field lies in the biological activities of its derivatives. The 1,3,4-thiadiazole ring is a "privileged scaffold" in medicinal chemistry.

-

Pharmacophore Significance: The 1,3,4-thiadiazole core is present in numerous approved drugs, including the diuretic acetazolamide and the antimicrobial megazol.[4][5] Its ability to participate in hydrogen bonding and its rigid planar structure contribute to effective binding with various biological targets.

-

Anticancer Activity: A vast body of research demonstrates that derivatives of the 1,3,4-thiadiazole scaffold exhibit potent anticancer activity against various cell lines, including colon and hepatocellular carcinoma.[1][6] The mechanisms often involve the inhibition of key enzymes like carbonic anhydrase or kinases.[5]

-

Antimicrobial Properties: The scaffold is also a cornerstone of many antimicrobial agents. Derivatives have shown broad-spectrum activity against bacteria and fungi, making this core a promising starting point for the development of new anti-infective drugs.[2][4]

Conclusion

5-Phenyl-1,3,4-thiadiazole-2-thiol is more than a simple heterocyclic compound; it is a foundational building block with a rich chemical personality defined by its thiol-thione tautomerism. This equilibrium governs its acidic nature, spectroscopic properties, and, most importantly, its reactivity. The nucleophilic character of its thiolate form provides a reliable handle for molecular elaboration, enabling chemists to systematically modify the scaffold to optimize interactions with biological targets. The proven track record of the 1,3,4-thiadiazole core in successful drug candidates underscores the potential of this compound as a starting point for the discovery of next-generation therapeutics. A thorough understanding of its basic properties, as outlined in this guide, is the critical first step in unlocking that potential.

References

-

Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2013). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Al-Amiery, A. A., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Research Square. Available at: [Link]

-

PubChem. (n.d.). 5-Phenyl-1,3,4-oxadiazole-2-thiol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. Available at: [Link]

-

Kumar, D., et al. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

-

Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PMC. Available at: [Link]

-

Karcı, F., et al. (n.d.). Tautomerism of (3-Phenyl- allyl-) (5-pyridin-2-yl-[7][8][9] thiadiazol-2-yl) amine. ResearchGate. Available at: [Link]

-

Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. ResearchGate. Available at: [Link]

-

Gaponik, P. N., et al. (2011). Crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine. ResearchGate. Available at: [Link]

-

Maccioni, E., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]

-

IRJET. (n.d.). SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE. International Research Journal of Engineering and Technology. Available at: [Link]

-

NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

Ghiuș, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]

-

Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity. Semantic Scholar. Available at: [Link]

-

Zlenko, E. T., et al. (n.d.). Crystalline and Molecular Structure of 2Amino5-phenyl-1,3,4-thiadiazole. ResearchGate. Available at: [Link]

-

ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. isres.org [isres.org]

- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-Amino-1,3,4-thiadiazole-2-thiol | 2349-67-9 [chemicalbook.com]

- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 5-Phenyl-1,3,4-thiadiazole-2-thiol

Abstract

The 1,3,4-thiadiazole ring system, a cornerstone in modern medicinal chemistry and materials science, boasts a rich history of development and application. This technical guide delves into the specific history and discovery of a key derivative, 5-phenyl-1,3,4-thiadiazole-2-thiol. We will traverse the timeline from the initial discovery of the parent thiadiazole ring to the seminal syntheses of the phenyl-substituted thiol, exploring the evolution of synthetic methodologies and the burgeoning understanding of its unique chemical properties and biological potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic compound.

The Genesis of the 1,3,4-Thiadiazole Ring: A Historical Perspective

The journey to understanding 5-phenyl-1,3,4-thiadiazole-2-thiol begins with the broader discovery of the thiadiazole heterocyclic system. The first mention of a thiadiazole ring dates back to 1882, when the eminent chemist Emil Fischer first described this class of compounds.[1] However, it was the subsequent work of Freud and Kuhn in 1890 that firmly established the nature and structure of this five-membered aromatic ring containing one sulfur and two nitrogen atoms.[1]

The unique electronic configuration of the 1,3,4-thiadiazole ring, characterized by its aromaticity and the presence of a sulfur atom, imparts significant in vivo stability and a lower toxicity profile in many of its derivatives.[2] This inherent stability, coupled with its ability to act as a bioisostere for other heterocyclic rings, has made it a privileged scaffold in the design of novel therapeutic agents.[1][3]

The Advent of 5-Phenyl-1,3,4-thiadiazole-2-thiol: Early Syntheses and Methodological Evolution

While the parent ring system was discovered in the late 19th century, the synthesis of specific derivatives like 5-phenyl-1,3,4-thiadiazole-2-thiol occurred later. The primary and most enduring route to this class of compounds involves the cyclization of thiosemicarbazide derivatives. A common and classical method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a close relative and often a precursor, involves the cyclization of thiosemicarbazides with various reagents.[1]

A foundational synthetic pathway to the 2-thiol derivative involves the reaction of a phenyl-substituted thiosemicarbazide with carbon disulfide in the presence of a base. This one-pot synthesis remains a cornerstone for accessing this scaffold.

Foundational Synthetic Protocol: From Thiosemicarbazide to 5-Phenyl-1,3,4-thiadiazole-2-thiol

The following protocol outlines a representative classical synthesis, which has been adapted and optimized over the years.

Reaction Scheme:

A representative synthetic workflow for 5-phenyl-1,3,4-thiadiazole-2-thiol.

Step-by-Step Methodology:

-

Preparation of Phenylthiosemicarbazide: Benzoic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or sulfuric acid to yield N-benzoyl-thiosemicarbazide.

-

Cyclization: The resulting N-benzoyl-thiosemicarbazide is then treated with a base, such as potassium hydroxide, in a suitable solvent like ethanol.

-

Addition of Carbon Disulfide: Carbon disulfide is added to the reaction mixture, initiating the intramolecular cyclization.

-

Reflux and Acidification: The mixture is typically refluxed for several hours to ensure complete reaction. Upon cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid), leading to the precipitation of the crude 5-phenyl-1,3,4-thiadiazole-2-thiol.

-

Purification: The precipitate is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.

This fundamental approach has been the subject of numerous optimizations, including the use of different bases, solvents, and reaction conditions to improve yields and purity.

Physicochemical Characterization and Structural Elucidation

The unambiguous identification of 5-phenyl-1,3,4-thiadiazole-2-thiol relies on a combination of spectroscopic and analytical techniques.

| Property | Typical Value/Observation |

| Molecular Formula | C₈H₆N₂S₂ |

| Molecular Weight | 194.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 215-220 °C (decomposes) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0 (s, 1H, SH), 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~180 (C=S), ~160 (C-phenyl), ~130-135 (Ar-C), ~125-130 (Ar-C) |

| FT-IR (KBr, cm⁻¹) | ~3100 (N-H str.), ~1600 (C=N str.), ~1300 (C=S str.) |

Note: The thiol-thione tautomerism of this compound can influence its spectroscopic properties.

A Scaffold of Diverse Biological and Industrial Significance

The initial interest in 1,3,4-thiadiazole derivatives was largely driven by their potential as antimicrobial and antifungal agents.[4] Over the decades, the scope of their biological activities has expanded dramatically. Substituted 1,3,4-thiadiazoles have been investigated for a wide array of pharmacological properties, including:

-

Anticancer Activity: Many derivatives have shown potent cytotoxic effects against various cancer cell lines.[3][5][6]

-

Antimicrobial and Antifungal Activity: This remains a significant area of research, with numerous compounds exhibiting broad-spectrum activity.[1][4]

-

Anti-inflammatory and Analgesic Properties: The thiadiazole nucleus is present in several compounds with anti-inflammatory and pain-relieving effects.[7]

-

Anticonvulsant Activity: Certain derivatives have demonstrated potential in the management of seizures.[7]

Beyond its medicinal applications, 5-phenyl-1,3,4-thiadiazole-2-thiol and its analogs have found utility in various industrial domains, including as corrosion inhibitors, in the development of dyes, and as ligands in coordination chemistry.

Future Directions and Perspectives

The historical journey of 5-phenyl-1,3,4-thiadiazole-2-thiol from a laboratory curiosity to a versatile chemical entity underscores the enduring importance of heterocyclic chemistry. The continued exploration of this scaffold is driven by the need for novel therapeutic agents with improved efficacy and reduced side effects. Modern drug design strategies, including computational modeling and high-throughput screening, are being increasingly applied to the rational design of new 1,3,4-thiadiazole derivatives with tailored biological activities. The inherent synthetic accessibility and the rich chemical space that can be explored around this core structure ensure that 5-phenyl-1,3,4-thiadiazole-2-thiol and its analogs will remain a focal point of research for years to come.

References

- Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl).

- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI.

- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed.

- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.

- (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate.

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC.

- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study - ResearchGate.

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - Journal of Applied Pharmaceutical Science.

- 1, 3, 4-Thiadiazoles: An Overview - Gavin Publishers.

Sources

- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

5-phenyl-1,3,4-thiadiazole-2-thiol molecular structure and formula

An In-Depth Technical Guide to the Molecular Architecture, Synthesis, and Application of 5-phenyl-1,3,4-thiadiazole-2-thiol

Executive Summary

As a critical scaffold in medicinal chemistry and materials science, 5-phenyl-1,3,4-thiadiazole-2-thiol (CAS: 5585-19-3) represents a highly privileged heterocyclic compound[1]. Defined by an electron-rich 1,3,4-thiadiazole core conjugated to a lipophilic phenyl ring, the molecule exhibits exceptional nucleophilicity, strong metal-chelating potential, and dynamic tautomeric flexibility[2]. This technical guide details the causal mechanisms dictating its structural behavior, standardizes a self-validating synthetic methodology, and explores its pharmacological and industrial deployments.

Molecular Architecture & Tautomeric Dynamics

The fundamental reactivity and physicochemical behavior of 5-phenyl-1,3,4-thiadiazole-2-thiol are governed by continuous thiol-thione tautomerism[1]. The molecular formula (

Quantitative Physicochemical Profile

To effectively leverage this molecule in downstream applications—such as aqueous assay design or organic synthesis—scientists must account for its baseline physical parameters. The table below consolidates critical mass and partition properties[3],[4],[5]:

| Property | Value | Structural/Practical Significance |

| CAS Number | 5585-19-3 | Standardized identification across global registries. |

| Molecular Formula | C8H6N2S2 | Balances lipophilic (phenyl) and polar (thiadiazole) regions. |

| Molecular Weight | 194.27 g/mol | Optimal size for functioning as a modular small-molecule bioisostere. |

| Monoisotopic Mass | 193.997 Da | Key metric for High-Resolution Mass Spectrometry (HRMS) validation. |

| Predicted XlogP | 2.6 | Indicates moderate lipophilicity, suitable for cell membrane penetration. |

| Physical State | Pale cream to yellow powder | Crystalline state is highly dependent on tautomeric stabilization. |

Tautomeric Equilibrium Logic

In the solid state and within highly polar solvent matrices, the thione tautomer (5-phenyl-3H-1,3,4-thiadiazole-2-thione) is thermodynamically favored[1]. This preference is causally driven by the superior resonance stabilization afforded across the localized heteroaromatic system, coupled with enhanced intermolecular hydrogen-bonding capabilities between the N-H donor and C=S acceptor motifs.

Tautomeric equilibrium pathways between thiol and thione configurations.

Mechanistic Synthesis & Protocol Engineering

The synthesis of the 1,3,4-thiadiazole framework is classically achieved via base-catalyzed intermolecular cyclization. Utilizing phenylhydrazine or benzohydrazide precursors alongside carbon disulfide (

Mechanistic workflow for the synthesis and isolation of 5-phenyl-1,3,4-thiadiazole-2-thiol.

Self-Validating Experimental Protocol: Base-Catalyzed Cyclization

This specific methodology ensures that intermediate formation and target product isolation are operationally validated at critical checkpoints to avoid yield degradation.

-

Reactant Admixture : Charge a sterile reaction vessel with 0.08 mol of phenylhydrazine or substituted benzohydrazide[7]. Suspend the reagent in absolute ethanol. Causality: Absolute ethanol is strictly required as the solvent matrix to provide adequate solubility while simultaneously preventing the premature aqueous hydrolysis of the highly reactive

reagent[6]. -

Intermediate Formation (Dithiocarbamate Generation) : Introduce 0.2 mol of anhydrous potassium hydroxide (KOH), followed by the slow, dropwise addition of 0.1 mol

[7]. Causality: The strongly basic environment actively deprotonates the nucleophilic nitrogen of the hydrazine, prompting direct nucleophilic attack on the electrophilic carbon of -

Thermal Cyclization : Subject the reaction mixture to continuous reflux (approx. 60–80°C) for a duration of 4 to 8 hours[6]. Causality: The rigid intermediate faces significant steric hindrance. Sustained thermal energy is required to overcome the activation barrier for intramolecular ring closure, finalizing the stable 1,3,4-thiadiazole aromatic system.

-

Self-Validation Node: Completion must be verified via Thin-Layer Chromatography (TLC). A static product spot under UV light ensures the total consumption of the dithiocarbamate salt[8].

-

-

Isolation via Targeted Acidification : Transfer the hot mixture into 200 mL of ice water, which forces unreacted lipophilic impurities to precipitate. Filter the solution, then carefully titrate the remaining filtrate with 36% HCl until the system reaches a stable pH of 2[7]. Causality: Lowering the pH precisely to 2 protonates the thiolate salt, neutralizing its charge and immediately crashing out the highly pure 5-phenyl-1,3,4-thiadiazole-2-thiol target molecule as a white-to-yellow solid.

-

Purification : Recrystallize the isolated solid using hot ethanol to clear trace uncyclized byproducts and recover the highly purified crystalline structure[6].

Pharmacological & Industrial Deployment

The versatile nature of the 5-phenyl-1,3,4-thiadiazole-2-thiol compound makes it an invaluable asset across disparate scientific domains.

Advanced Corrosion Mitigation in Material Science In high-chloride flow mediums (such as those encountered in marine or industrial cooling systems), copper and sensitive electronics undergo rapid oxidative degradation. 5-phenyl-1,3,4-thiadiazole-2-thiol functions as an elite nano-passivation agent[9]. Mechanistically, the thione-sulfur and azole-nitrogens act as heavy electron donors, forming robust coordinate covalent bonds with the vacant d-orbitals of copper substrates[2]. This chemisorption generates a highly ordered, tightly packed hydrophobic monolayer that physically repels aqueous electrolytes, drastically dropping the anodic and cathodic corrosion currents.

Targeted Drug Development Pipeline In rational drug design, the 1,3,4-thiadiazole framework is utilized as an exceptionally stable bioisostere[1]. The dual hydrogen-bonding capability of the core—alongside the lipophilic anchoring provided by the 5-phenyl substituent—allows the molecule to dock securely into the hydrophobic active sites of microbial targets, such as fungal cytochrome P450 and bacterial dihydrofolate reductase[8]. Minor structural modifications to the phenyl ring predictably modulate binding kinetics, enabling iterative optimizations for novel antibacterial, antifungal, and anticancer therapeutics[7].

References

Sources

- 1. CAS 5585-19-3: 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione [cymitquimica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. PubChemLite - 5-phenyl-1,3,4-thiadiazole-2-thiol (C8H6N2S2) [pubchemlite.lcsb.uni.lu]

- 4. Thiadiazoles | Fisher Scientific [fishersci.com]

- 5. CAS RN 5585-19-3 | Fisher Scientific [fishersci.com]

- 6. irjet.net [irjet.net]

- 7. tsijournals.com [tsijournals.com]

- 8. 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8 | Benchchem [benchchem.com]

- 9. WO2020197963A1 - Coatings for waterproofing electronic components - Google Patents [patents.google.com]

The Diverse Biological Activities of 5-Phenyl-1,3,4-Thiadiazole-2-thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[1][2] This is largely due to the ring's mesoionic character, which allows for enhanced cell membrane penetration and strong interaction with biological targets, potentially leading to high selectivity and low toxicity.[3] Among these, derivatives of 5-phenyl-1,3,4-thiadiazole-2-thiol have garnered significant attention for their therapeutic potential across various disease areas. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these promising compounds.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.[2] Its structural similarity to pyrimidine, a core component of nucleic acids, allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes, a key target in cancer therapy.[4] The stability of this heteroaromatic system, coupled with the ease of substitution at the 2- and 5-positions, makes it a valuable and adaptable scaffold for medicinal chemists.[5]

Synthesis of 5-Phenyl-1,3,4-Thiadiazole-2-thiol Derivatives

A common and efficient method for synthesizing the 5-phenyl-1,3,4-thiadiazole-2-thiol core involves the cyclization of thiosemicarbazides.[5] Typically, this is achieved by reacting a carboxylic acid or its derivative with thiosemicarbazide in the presence of a dehydrating agent.[5] For instance, the reaction of benzoic acid with thiosemicarbazide can yield 5-phenyl-1,3,4-thiadiazol-2-amine, a precursor that can be further modified.[6][7] Another approach involves the reaction of phenylhydrazine with carbon disulfide in an alcoholic solution with a base, which leads to the formation of a dithiocarbamate intermediate that subsequently cyclizes to form the 5-phenyl-1,3,4-thiadiazole-2-thiol ring.[5]

Further derivatization at the 2-thiol position or the amine group (if present) allows for the creation of a diverse library of compounds with varied biological activities.

A Spectrum of Biological Activities

Derivatives of 5-phenyl-1,3,4-thiadiazole-2-thiol have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[8] 5-Phenyl-1,3,4-thiadiazole derivatives have emerged as promising candidates. For example, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines showed significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[6][8] The introduction of different substituents on the phenyl ring has been shown to modulate the antimicrobial potency, highlighting the importance of structure-activity relationship (SAR) studies.[9][10]

Table 1: Representative Antimicrobial Activity of 5-Phenyl-1,3,4-Thiadiazole Derivatives

| Compound | Test Organism | Activity (e.g., Zone of Inhibition, MIC) | Reference |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | Significant antibacterial activity | [8] |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | High inhibitory activity | [11] |

| 5-(1-adamantyl)-1,3,4-thiadiazoline-2-thione | Gram-negative bacteria | Highly active | [12] |

Note: MIC stands for Minimum Inhibitory Concentration.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a key pharmacophore in the development of novel anticancer agents.[3][4] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in tumorigenesis, interference with DNA replication, and induction of apoptosis.[4][13][14]

Derivatives of 5-phenyl-1,3,4-thiadiazole have shown potent cytotoxic activity against a range of cancer cell lines.[15] For instance, certain derivatives have demonstrated significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and human hepatocellular carcinoma (HepG-2) cell lines.[4][13][15] Molecular docking studies have suggested that these compounds can act as inhibitors of enzymes like epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR).[4][16][17]

Table 2: Anticancer Activity of Selected 5-Phenyl-1,3,4-Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [15] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | [15] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | [18] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 | [18] |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[19] Several 5-phenyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties.[19][20][21] The carrageenan-induced paw edema model in rats is a standard in vivo assay used to assess anti-inflammatory activity.[12][19] Studies have shown that certain derivatives exhibit significant and dose-dependent anti-inflammatory effects, comparable to standard drugs like diclofenac and indomethacin.[19][20] The proposed mechanism for some of these compounds involves the inhibition of protein denaturation, a known cause of inflammation.[22][23]

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new, more effective anticonvulsant drugs with fewer side effects.[24] Derivatives of 1,3,4-thiadiazole have been extensively investigated for their anticonvulsant potential.[1][24][25][26] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice are commonly used for screening anticonvulsant activity.[24][26] Several 2,5-disubstituted 1,3,4-thiadiazoles have shown potent anticonvulsant activity in these models, with some compounds demonstrating a better safety profile than existing drugs like phenytoin.[24][25] Structure-activity relationship studies have indicated that the nature and position of substituents on the phenyl ring are crucial for anticonvulsant efficacy.[26][27]

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-phenyl-1,3,4-thiadiazole-2-thiol derivatives is highly dependent on the nature and position of substituents on the phenyl ring and modifications at the 2-thiol position.

-

Antimicrobial Activity: The presence of electron-withdrawing groups, such as halogens (Cl, F), on the phenyl ring often enhances antibacterial and antifungal activity.[4][10]

-

Anticancer Activity: The introduction of specific halogen atoms (e.g., 4-fluoro) on a benzyl group attached to the thiadiazole core has been shown to significantly improve anticancer potency against certain cell lines.[4]

-

Anticonvulsant Activity: SAR studies have revealed that substitutions at the 2-position of the aromatic ring can lead to compounds with desirable anticonvulsant activity and reduced neurotoxicity.[26] The presence of a halo group has also been associated with good anticonvulsant activity.[27]

Experimental Protocols: A Foundational Approach

The synthesis and biological evaluation of these compounds rely on established and validated experimental protocols.

General Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine

A common synthetic route involves the dehydrocyclization of a substituted benzoyl thiosemicarbazide.[8]

Step-by-step Methodology:

-

Preparation of Benzoyl Thiosemicarbazide: An appropriate substituted benzoic acid is reacted with thiosemicarbazide.

-

Cyclization: The resulting benzoyl thiosemicarbazide is treated with a dehydrating agent, such as concentrated sulfuric acid, to induce cyclization and form the 5-phenyl-1,3,4-thiadiazole-2-amine.[8]

-

Purification: The crude product is purified by recrystallization, typically from an ethanol-water mixture.[8]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), along with elemental analysis.[8][18]

Caption: General workflow for the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[14]

Step-by-step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized 5-phenyl-1,3,4-thiadiazole-2-thiol derivatives for a specified period (e.g., 48 hours).

-

MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Caption: Step-by-step workflow of the MTT assay for in vitro anticancer activity screening.

Future Perspectives

The diverse biological activities of 5-phenyl-1,3,4-thiadiazole-2-thiol derivatives make them a highly promising class of compounds for drug discovery and development. Future research should focus on:

-

Lead Optimization: Further structural modifications to enhance potency and selectivity while minimizing toxicity.

-

Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways involved in their biological effects.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models to evaluate their therapeutic potential and safety profiles.

-

Development of Drug Delivery Systems: Formulation strategies to improve the bioavailability and targeted delivery of these compounds.

By leveraging the chemical tractability and broad biological spectrum of the 5-phenyl-1,3,4-thiadiazole-2-thiol scaffold, researchers are well-positioned to develop novel therapeutics for a range of human diseases.

References

-

Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormath, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 700-727. [Link]

-

Wang, W., et al. (2012). Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 322-334. [Link]

-

Vigorita, M. G., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 580. [Link]

-

Puttaraju, M., & Kumar, K. S. (2020). SYNTHESIS OF AN HETEROCYCLIC COMPOUND 5-PHENYL-1, 3, 4- THIADIAZOLE-2-AMINE. International Research Journal of Engineering and Technology, 7(5), 4565-4568. [Link]

-

Walczak, K., et al. (2004). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry, 47(25), 6283-6291. [Link]

-

Kumar, A., et al. (2014). Structure–activity relationship study of 1,3,4-thiadiazole; triazole-5-thione and 1,3-thiazolan-4-one derivatives of benzimidaozle for potent antimicrobial activity. ResearchGate. [Link]

-

Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]

-

Kumar, S., et al. (2012). DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. Trade Science Inc.[Link]

-

Upadhyay, A., et al. (2018). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 11(1), 22-29. [Link]

-

Kumar, A., et al. (2017). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. [Link]

-

Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 81(3), 575-609. [Link]

- Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531.

-

Genin, M. J., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(11), 5258-5263. [Link]

-

Foroumadi, A., et al. (2016). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 15(4), 733–740. [Link]

- Patel, D. R., et al. (2024). Synthesis and Evaluation of N-{[5-(Substituted)-1,3,4-Thiadiazole-2-yl] Carbamothioyl} Derivatives as Anti-Inflammatory Agents: A Microwave-Assisted Green Chemistry Approach.

- Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 814-819.

-

Al-Ghorbani, M., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 17789. [Link]

-

Siddiqui, N., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 831215. [Link]

- Sharma, S., et al. (2021). a review on biological activities: 1,3,4- thiadiazole and its derivatives. Rasayan Journal of Chemistry, 14(2), 1085-1094.

-

Suma, B. V., et al. (2018). Synthesis and anticonvulsant activities of some novel 1, 3, 4-Thiadiazole derivatives. Medicinal Chemistry & Drug Discovery. [Link]

-

Bhosale, M. V., et al. (2022). A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives. Journal of Emerging Technologies and Innovative Research, 9(3). [Link]

-

Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. ResearchGate. [Link]

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

-

Patel, K. D., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International. [Link]

-

Szychowski, K. A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1775. [Link]

-

Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8048. [Link]

-

Shawky, A. M., et al. (2013). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 18(1), 1044-1055. [Link]

-

Gumus, M., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(13), 5066. [Link]

-

Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]

-

Kushwaha, N. (2020). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]

-

Al-Bayati, R. I. H., et al. (2021). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal, 4(1). [Link]

- Sahoo, B. M., et al. (2015). Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives.

- Prateek, J., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(12), 153-157.

- Jain, M., & Jain, A. (2019). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. irjet.net [irjet.net]

- 6. ijpcbs.com [ijpcbs.com]

- 7. jocpr.com [jocpr.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. dovepress.com [dovepress.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Evaluation of N-{[5-(Substituted)-1,3,4-Thiadiazole-2-yl] Carbamothioyl} Derivatives as Anti-Inflammatory Agents: A Microwave-Assisted Green Chemistry Approach | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 20. latamjpharm.org [latamjpharm.org]

- 21. wjpmr.com [wjpmr.com]

- 22. jetir.org [jetir.org]

- 23. jetir.org [jetir.org]

- 24. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tsijournals.com [tsijournals.com]

- 26. arjonline.org [arjonline.org]

- 27. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

The 5-Phenyl-1,3,4-Thiadiazole-2-Thiol Scaffold: A Privileged Structure in Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The relentless pursuit of novel and effective anticancer therapeutics has led medicinal chemists to explore a vast chemical space. Among the myriad of heterocyclic scaffolds, the 1,3,4-thiadiazole ring system has emerged as a "privileged scaffold" due to its remarkable versatility and broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive exploration of a particularly promising derivative, the 5-phenyl-1,3,4-thiadiazole-2-thiol scaffold, and its significant potential in the development of next-generation anticancer agents. We will delve into the synthetic methodologies, intricate mechanisms of action, structure-activity relationships, and key experimental protocols that underscore the therapeutic promise of this molecular framework. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the fight against cancer.

The 1,3,4-Thiadiazole Core: A Foundation of Therapeutic Promise

The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1][2] Its unique structural and electronic properties contribute to its widespread applications in medicinal chemistry.[3] The presence of the sulfur atom imparts favorable characteristics such as improved lipid solubility, while the overall mesoionic character of the ring can facilitate passage across cellular membranes and enhance interactions with biological targets.[4][5][6] This often translates to favorable pharmacokinetic profiles, including good oral absorption and bioavailability.[6]

The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine, a fundamental component of nucleic acids.[5][6] This structural mimicry allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication and other critical cellular processes, a hallmark of many anticancer agents.[5][6][7] The inherent stability, low toxicity, and capacity for hydrogen bonding further solidify its status as a valuable pharmacophore in drug design.[8]

The versatility of the 1,3,4-thiadiazole scaffold is evidenced by its presence in several FDA-approved drugs, including the carbonic anhydrase inhibitors acetazolamide and methazolamide, and the antimicrobial agent sulfamethizole.[6][9] Its application in oncology is highlighted by kinesin spindle protein inhibitors like litronesib and filanesib.[6] This clinical precedent provides a strong rationale for the continued exploration of novel 1,3,4-thiadiazole derivatives as anticancer agents.

The 5-Phenyl-1,3,4-Thiadiazole-2-Thiol Scaffold: A Focal Point for Anticancer Innovation

The introduction of a phenyl group at the 5-position and a thiol group at the 2-position of the 1,3,4-thiadiazole ring creates the 5-phenyl-1,3,4-thiadiazole-2-thiol scaffold, a structure that has garnered significant attention for its potent anticancer activities. This specific arrangement of functional groups allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the 5-phenyl-1,3,4-thiadiazole-2-thiol scaffold and its derivatives is typically achieved through well-established synthetic routes. A common and efficient method involves the dehydrocyclization of substituted benzoyl thiosemicarbazides.[10]

Experimental Protocol: Synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines [10]

-

Step 1: Formation of Thiosemicarbazide. A substituted benzoic acid is converted to its corresponding acid chloride, which is then reacted with potassium thiocyanate to form an isothiocyanate. The isothiocyanate is subsequently treated with hydrazine hydrate to yield the 4-substituted benzoyl thiosemicarbazide.

-

Step 2: Dehydrocyclization. The synthesized thiosemicarbazide is then subjected to cyclization using a dehydrating agent, commonly concentrated sulfuric acid, to afford the desired 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amine.[10] The thiol-containing scaffold can be obtained from the corresponding 2-amino derivative or through alternative synthetic pathways involving carbon disulfide.[11]

The rationale behind this multi-step synthesis lies in its efficiency and the commercial availability of a wide variety of substituted benzoic acids, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Further modifications can be readily introduced at the 2-thiol position, for instance, through S-alkylation reactions with various electrophiles.[11]

Caption: General synthetic workflow for the 5-phenyl-1,3,4-thiadiazole scaffold.

Unraveling the Anticancer Mechanisms of Action

The anticancer potential of the 5-phenyl-1,3,4-thiadiazole-2-thiol scaffold stems from its ability to modulate a multitude of cellular pathways implicated in cancer progression. The specific mechanism of action can be influenced by the nature and position of substituents on both the phenyl ring and the thiol group.

Induction of Apoptosis

A primary mechanism through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Several studies have demonstrated that derivatives of this scaffold can trigger apoptosis in various cancer cell lines.[8][9][12]

-

Caspase Activation: A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Treatment with 5-phenyl-1,3,4-thiadiazole-2-thiol derivatives has been shown to significantly increase the activity of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[13][14]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating apoptosis. Effective 1,3,4-thiadiazole derivatives have been observed to upregulate Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis.[9][12]

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents the cells from progressing through the division cycle, ultimately leading to cell death.

-

G2/M Phase Arrest: A common finding is the accumulation of cells in the G2/M phase of the cell cycle following treatment.[8][9][12] This suggests an interference with the cellular machinery responsible for mitotic entry and progression.

-

S Phase Arrest: Some derivatives have also been shown to induce cell cycle arrest at the S phase, indicating an inhibition of DNA synthesis.[12]

Inhibition of Key Signaling Pathways

The uncontrolled activation of various signaling pathways is a hallmark of cancer. The 5-phenyl-1,3,4-thiadiazole-2-thiol scaffold has been shown to target several of these critical pathways.

-

Tyrosine Kinase Inhibition: Many 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of tyrosine kinases, which play a crucial role in cell growth, proliferation, and survival.[15] For example, some derivatives have shown strong inhibitory effects against the Epidermal Growth Factor Receptor (EGFR).[9]

-

Carbonic Anhydrase Inhibition: Certain isoforms of carbonic anhydrase are overexpressed in various tumors and are involved in tumor metabolism and pH regulation. The 1,3,4-thiadiazole scaffold is a known carbonic anhydrase inhibitor, and this activity may contribute to its anticancer effects.[15][16]

Caption: Key anticancer mechanisms of the 5-phenyl-1,3,4-thiadiazole-2-thiol scaffold.

Structure-Activity Relationship (SAR) Studies: Designing for Potency and Selectivity

Systematic modification of the 5-phenyl-1,3,4-thiadiazole-2-thiol scaffold has provided valuable insights into the structural requirements for potent and selective anticancer activity.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring significantly influence cytotoxic activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups, often enhance anticancer potency.[12][13][14] The position of the substituent is also critical, with para- and meta-substitutions frequently showing favorable activity.[7]

-

Modifications at the 2-Thiol Group: The thiol group at the 2-position provides a convenient handle for introducing various functionalities. Conversion of the thiol to a thioether or disulfide has been shown to modulate activity.[13]

-

Hybrid Pharmacophores: A promising strategy involves the hybridization of the 5-phenyl-1,3,4-thiadiazole-2-thiol scaffold with other known anticancer pharmacophores, such as piperazine or pyridine moieties.[12] This approach can lead to synergistic effects and enhanced potency.

Table 1: Representative SAR Data of 5-Phenyl-1,3,4-Thiadiazole-2-Thiol Derivatives

| Compound ID | 5-Phenyl Substituent | 2-Position Modification | Target Cell Line | IC50 (µM) | Reference |

| A | 4-Chloro | Thiol | MCF-7 (Breast) | 7.56 | [12] |

| B | 3-Fluoro | Acetamide | HT-29 (Colon) | 33.67 | [13] |

| C | 4-Chlorobenzyl | Disulfide | A549 (Lung) | 4.04 | [13] |

| D | 3-Methoxyphenyl | 2-Trifluoromethylphenylamino | MDA-MB-231 (Breast) | 53.4 | [14][17] |

| E | 4-Hydroxyphenyl | N-acetamide | SK-MEL-2 (Melanoma) | 4.27 µg/mL | [18] |

In Vitro and In Vivo Evaluation: Validating Therapeutic Potential

The anticancer activity of novel 5-phenyl-1,3,4-thiadiazole-2-thiol derivatives is rigorously evaluated through a series of in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

The initial screening of these compounds involves determining their cytotoxic effects against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin, 5-fluorouracil) are included.[12][13]

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

The rationale for using the MTT assay is its reliability, simplicity, and high-throughput nature, making it an ideal method for the initial screening of a large number of compounds.

In Vivo Antitumor Efficacy Studies

Promising compounds identified from in vitro studies are further evaluated in preclinical animal models to assess their in vivo antitumor efficacy and toxicity.

Experimental Protocol: Xenograft Tumor Model

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered through a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Volume Measurement: Tumor size is measured regularly using calipers, and the tumor volume is calculated.

-

Toxicity Assessment: The body weight and general health of the mice are monitored throughout the study to assess the toxicity of the compound.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed for biomarkers.

The xenograft model provides a more physiologically relevant system to evaluate the therapeutic potential of a compound in a living organism, offering crucial data on its efficacy and safety profile before consideration for clinical trials.

Future Directions and Conclusion

The 5-phenyl-1,3,4-thiadiazole-2-thiol scaffold continues to be a fertile ground for the discovery of novel anticancer agents. Future research efforts should focus on:

-

Rational Drug Design: Utilizing computational tools and molecular modeling to design more potent and selective inhibitors of specific cancer targets.

-

Combination Therapies: Investigating the synergistic effects of 5-phenyl-1,3,4-thiadiazole-2-thiol derivatives with existing chemotherapeutic drugs to enhance efficacy and overcome drug resistance.

-

Advanced Drug Delivery Systems: Developing novel formulations to improve the bioavailability and tumor-targeting ability of these compounds.

References

- Current Topics in Medicinal Chemistry. (2025, October 30).

- Taylor & Francis Online. (2021, August 25). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review.

- Current Topics in Medicinal Chemistry. (2021, November 1). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development.

- MDPI. (2020, September 20).

- PubMed. (2021, November 1). 1,3,4-thiadiazole: a privileged scaffold for drug design and development.

- PubMed. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.

- RSC Publishing. (2023, May 25). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile.

- PMC. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.

- MDPI. (2022, November 27). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.

- Der Pharma Chemica. (n.d.). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity.

- MDPI. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.

- MDPI. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.

- PMC. (n.d.).

- PubMed. (2022, March 10).

- MDPI. (2023, December 14).

- PMC. (n.d.). 5-(Thiophen-2-yl)

- Frontiers. (2022, January 20). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents.

- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.

- PMC. (n.d.). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)

- PMC. (2024, July 27). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.

- Ukrainian Biochemical Journal. (n.d.).

- ResearchGate. (n.d.). 5-(Thiophen-2-yl)

- ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.

- PubMed. (2018, May 30). 5-(Thiophen-2-yl)

- MDPI. (2022, March 10).

- ACS Publications. (2023, July 31). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)

- ScienceOpen. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. RSC - Page load error [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. journals.mu-varna.bg [journals.mu-varna.bg]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. mdpi.com [mdpi.com]

- 18. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-phenyl-1,3,4-thiadiazole-2-thiol as a Corrosion Inhibitor for Mild Steel

Executive Summary

The corrosion of mild steel remains a critical challenge in numerous industrial applications, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation, particularly in acidic environments encountered during processes like industrial cleaning and oil and gas exploration. This guide provides a comprehensive technical overview of 5-phenyl-1,3,4-thiadiazole-2-thiol, a heterocyclic compound demonstrating high efficacy in protecting mild steel. We will explore its mechanism of action, which is rooted in its molecular structure, detailing the synthesis, performance evaluation methodologies, and the theoretical underpinnings of its protective capabilities. This document serves as a resource for researchers and materials scientists dedicated to the development of advanced corrosion management solutions.

The Challenge of Mild Steel Corrosion and the Role of Organic Inhibitors

Mild steel is a cornerstone material in construction and industry due to its cost-effectiveness and robust mechanical properties.[1][2] However, its susceptibility to corrosion, especially in acidic media like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), is a major drawback.[2][3] Acidic solutions are frequently used for descaling, pickling, and well acidizing, processes that can aggressively attack the steel itself.[2]

The corrosion process in an acid solution is an electrochemical phenomenon involving two primary reactions:

-

Anodic Dissolution: Iron (Fe) is oxidized to ferrous ions (Fe²⁺), releasing electrons.

-

Fe → Fe²⁺ + 2e⁻

-

-

Cathodic Reaction: Hydrogen ions (H⁺) are reduced, typically forming hydrogen gas.

-

2H⁺ + 2e⁻ → H₂(g)

-

Organic corrosion inhibitors are chemical compounds that, when added in small concentrations to the corrosive environment, significantly reduce the rate of corrosion.[4] Their effectiveness stems from their ability to adsorb onto the metal surface, creating a protective barrier that isolates the steel from the corrosive medium.[1][5] This adsorption blocks the active sites where the anodic and cathodic reactions occur.[1][6]

Thiadiazole derivatives are a particularly promising class of organic inhibitors.[1][4] Their molecular structure, featuring a five-membered ring with nitrogen and sulfur heteroatoms and π-electrons, facilitates strong adsorption onto the metal surface.[2][4][5] The lone pair electrons of the sulfur and nitrogen atoms can form coordinate bonds with the vacant d-orbitals of iron atoms, leading to robust film formation.[2]

This guide focuses specifically on 5-phenyl-1,3,4-thiadiazole-2-thiol , a molecule that combines the benefits of the thiadiazole ring with a phenyl group, enhancing its protective capabilities.

Caption: Molecular Structure of 5-phenyl-1,3,4-thiadiazole-2-thiol.

Synthesis and Characterization

The synthesis of thiadiazole derivatives is well-established in organic chemistry. While various specific pathways exist, a common approach for related compounds involves the cyclization of thiosemicarbazide derivatives.[7][8]

General Synthesis Protocol

A representative synthesis for a 5-substituted-1,3,4-thiadiazole-2-amine involves the reaction of a benzoyl thiosemicarbazide with a dehydrating agent like concentrated sulfuric acid.[8] The thiol variant can be synthesized through related pathways.

Step-by-Step Synthesis (Illustrative):

-

Starting Materials: Phenyl-thiosemicarbazide and carbon disulfide (CS₂).

-

Reaction: The starting materials are refluxed in the presence of a base catalyst such as potassium hydroxide (KOH).

-

Cyclization: The intermediate undergoes intramolecular cyclization to form the 1,3,4-thiadiazole ring.

-

Purification: The resulting solid product is filtered, washed, and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final 5-phenyl-1,3,4-thiadiazole-2-thiol.

Structural Characterization

Post-synthesis, it is crucial to verify the molecular structure of the compound. Standard analytical techniques are employed:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. For 5-phenyl-1,3,4-thiadiazole-2-thiol, key peaks would include C=N stretching of the thiadiazole ring, C-S stretching, N-H stretching (for the tautomeric amine form), and S-H stretching for the thiol form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl ring, while the ¹³C NMR would confirm the number and type of carbon atoms in both the phenyl and thiadiazole rings.[1][5]

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula by identifying the molecular ion peak (M⁺).[1]

Mechanism of Corrosion Inhibition

The efficacy of 5-phenyl-1,3,4-thiadiazole-2-thiol as a corrosion inhibitor is entirely dependent on its ability to adsorb onto the mild steel surface and form a stable, protective film.[9] This process is governed by the molecule's electronic structure and the nature of the metal-solution interface.

Adsorption at the Steel-Acid Interface

The inhibitor molecules displace water molecules that are weakly adsorbed on the steel surface. The adsorption of 5-phenyl-1,3,4-thiadiazole-2-thiol occurs through several interaction points:

-

Heteroatom Coordination: The lone pairs of electrons on the two nitrogen atoms and the exocyclic sulfur atom of the thiol group can be shared with the vacant d-orbitals of iron atoms, forming strong coordinate covalent bonds (chemisorption).[2]

-

π-Electron Interaction: The delocalized π-electrons of the phenyl ring and the thiadiazole ring can interact with the positively charged steel surface.

-

Electrostatic Interaction: In acidic solutions, the nitrogen atoms can become protonated, resulting in a positively charged inhibitor molecule. This cation can then be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of anions (like Cl⁻) from the acid (physisorption).

Caption: Mechanism of protective film formation by the inhibitor on the steel surface.

Adsorption Isotherm and Thermodynamics

To understand the adsorption process quantitatively, experimental data is often fitted to various adsorption isotherms. The Langmuir adsorption isotherm is frequently found to be the best fit for this type of inhibitor.[9][10][11] This model assumes that the inhibitor forms a monolayer on the steel surface and that there are a fixed number of adsorption sites with equal energy.

The nature of the adsorption (physical, chemical, or a mix) can be inferred from the Gibbs free energy of adsorption (ΔG°ads), calculated from the isotherm data.

-

ΔG°ads around -20 kJ/mol or less negative: Suggests electrostatic interactions, characteristic of physisorption.

-

ΔG°ads around -40 kJ/mol or more negative: Suggests charge sharing or transfer, indicative of chemisorption.[2]

For many thiadiazole inhibitors, the calculated ΔG°ads values often fall between -20 and -40 kJ/mol, indicating that the adsorption process involves a combination of both physical and chemical mechanisms.[2][11]

Performance Evaluation: A Guide to Experimental Protocols

A multi-faceted approach is required to rigorously validate the performance of a corrosion inhibitor. This involves a combination of weight loss measurements, advanced electrochemical techniques, and surface analysis.

Caption: Standard experimental workflow for evaluating a corrosion inhibitor.

Gravimetric (Weight Loss) Measurements

This is the most direct method for determining corrosion rate.

Protocol:

-

Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, rinsed with deionized water and acetone, dried, and weighed accurately.[11]

-

Immersion: The prepared coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a predetermined period (e.g., 5-24 hours) at a constant temperature.[10]

-

Cleaning: After immersion, the coupons are removed, carefully cleaned with a brush to remove corrosion products, rinsed with water and acetone, dried, and re-weighed.

-

Calculation:

-

The weight loss (ΔW) is the difference between the initial and final weights.

-

The corrosion rate (CR) is calculated in mm/year.

-